

# Naphthol AS-SW (CAS 135-64-8): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Hydroxy-N-2-naphthyl-2-naphthamide

**Cat. No.:** B089793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Naphthol AS-SW, with the chemical name 3-hydroxy-N-(2-naphthyl)-2-naphthamide, is an organic compound belonging to the Naphthol AS series of compounds. Primarily, it serves as an azoic coupling component in the synthesis of azo dyes.<sup>[1]</sup> These dyes are produced directly on textile fibers, particularly cotton and hemp, through a two-step process involving the impregnation of the fiber with the Naphthol AS-SW followed by treatment with a diazonium salt solution.<sup>[1][2]</sup> This in-situ dye formation results in vibrant colors with good fastness properties. While the primary application of Naphthol AS-SW lies within the textile industry, the broader class of naphthol derivatives has garnered interest in medicinal chemistry and materials science, suggesting potential for further investigation into the biological and material properties of this specific compound.

## Chemical and Physical Properties

Naphthol AS-SW is a light yellow powder with a high melting point and low solubility in water.<sup>[1]</sup> Its chemical structure consists of a 3-hydroxy-2-naphthoic acid backbone linked via an amide bond to a 2-naphthylamine moiety. This structure is fundamental to its function as a coupling component in azo dye synthesis.

Table 1: Physicochemical Properties of Naphthol AS-SW

| Property                  | Value                                                                                                                             | Reference(s)        |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------|---------------------|
| CAS Number                | 135-64-8                                                                                                                          | <a href="#">[1]</a> |
| Molecular Formula         | C <sub>21</sub> H <sub>15</sub> NO <sub>2</sub>                                                                                   | <a href="#">[1]</a> |
| Molar Mass                | 313.35 g/mol                                                                                                                      | <a href="#">[1]</a> |
| Appearance                | Light yellow to brown powder/crystal                                                                                              | <a href="#">[1]</a> |
| Melting Point             | 243-244 °C                                                                                                                        | <a href="#">[1]</a> |
| Boiling Point (Predicted) | 479.3 ± 28.0 °C                                                                                                                   | <a href="#">[1]</a> |
| Flash Point               | 243.6 °C                                                                                                                          | <a href="#">[1]</a> |
| Density (Predicted)       | 1.333 ± 0.06 g/cm <sup>3</sup>                                                                                                    | <a href="#">[1]</a> |
| Vapor Pressure (at 25°C)  | 8.27E-10 mmHg                                                                                                                     | <a href="#">[1]</a> |
| Solubility                | Insoluble in water and soda ash solution. Soluble in chlorobenzene. Dissolves in caustic soda solution to form a yellow solution. | <a href="#">[1]</a> |

## Synthesis and Experimental Protocols

The synthesis of Naphthol AS-SW is generally described as the condensation reaction between 3-hydroxy-2-naphthoic acid (also known as 2,3-acid) and  $\beta$ -naphthylamine (2-naphthylamine). [\[1\]](#) This reaction typically involves the use of a dehydrating agent or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, to facilitate the amidation.

## General Synthesis Protocol

While a detailed, step-by-step experimental protocol for the synthesis of Naphthol AS-SW is not readily available in the public domain, a general procedure can be outlined based on the known chemistry of amide bond formation.

Materials:

- 3-Hydroxy-2-naphthoic acid
- $\beta$ -Naphthylamine
- Phosphorus trichloride (or another suitable condensing agent like thionyl chloride)
- An inert solvent (e.g., chlorobenzene)
- Sodium hydroxide
- Sodium dihydrogen phosphate

Procedure:

- Salification: 3-Hydroxy-2-naphthoic acid is dissolved in an inert solvent such as chlorobenzene, and sodium hydroxide is added to form the sodium salt.
- Condensation:  $\beta$ -Naphthylamine and a condensing agent like phosphorus trichloride are added to the reaction mixture. The mixture is heated to drive the condensation reaction, forming the amide bond.
- Hydrolysis and Neutralization: The reaction mixture is then subjected to hydrolysis, followed by neutralization with a weak acid like sodium dihydrogen phosphate.
- Work-up and Purification: The product is isolated, likely through filtration, and purified, for instance, by recrystallization from a suitable solvent, to yield the final Naphthol AS-SW product.

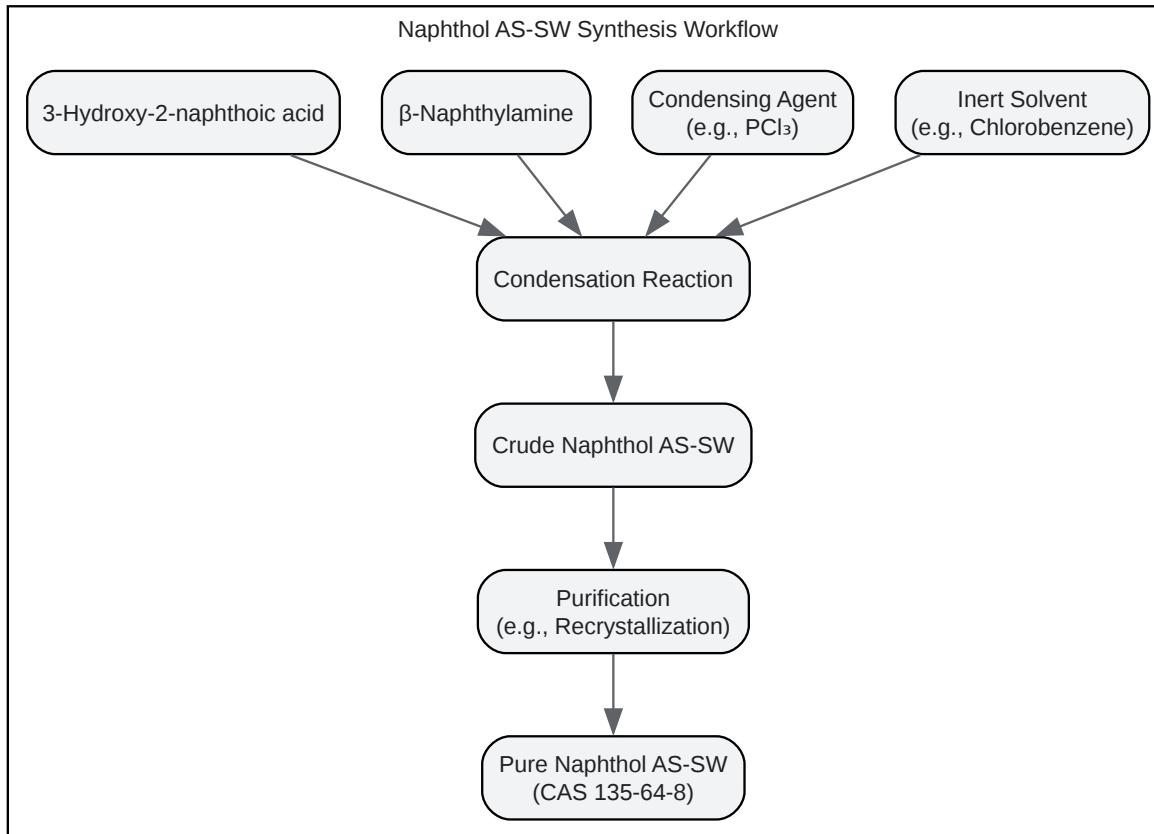
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.

## Applications

The primary and well-established application of Naphthol AS-SW is in the textile industry as a coupling component for azoic dyes. It is used for dyeing and printing on cellulosic fibers like cotton and hemp, as well as on other materials such as viscose, silk, and nylon.<sup>[1]</sup> When coupled with different diazonium salts (fast bases or fast salts), a range of colors can be produced. For example:

- Coupling with red-based diazonium salts (e.g., Fast Red RC, Fast Red KB) produces brilliant red shades.[1]
- Coupling with blue salts yields blue dyes.[1]
- Coupling with black bases or salts results in black dyes.[1]

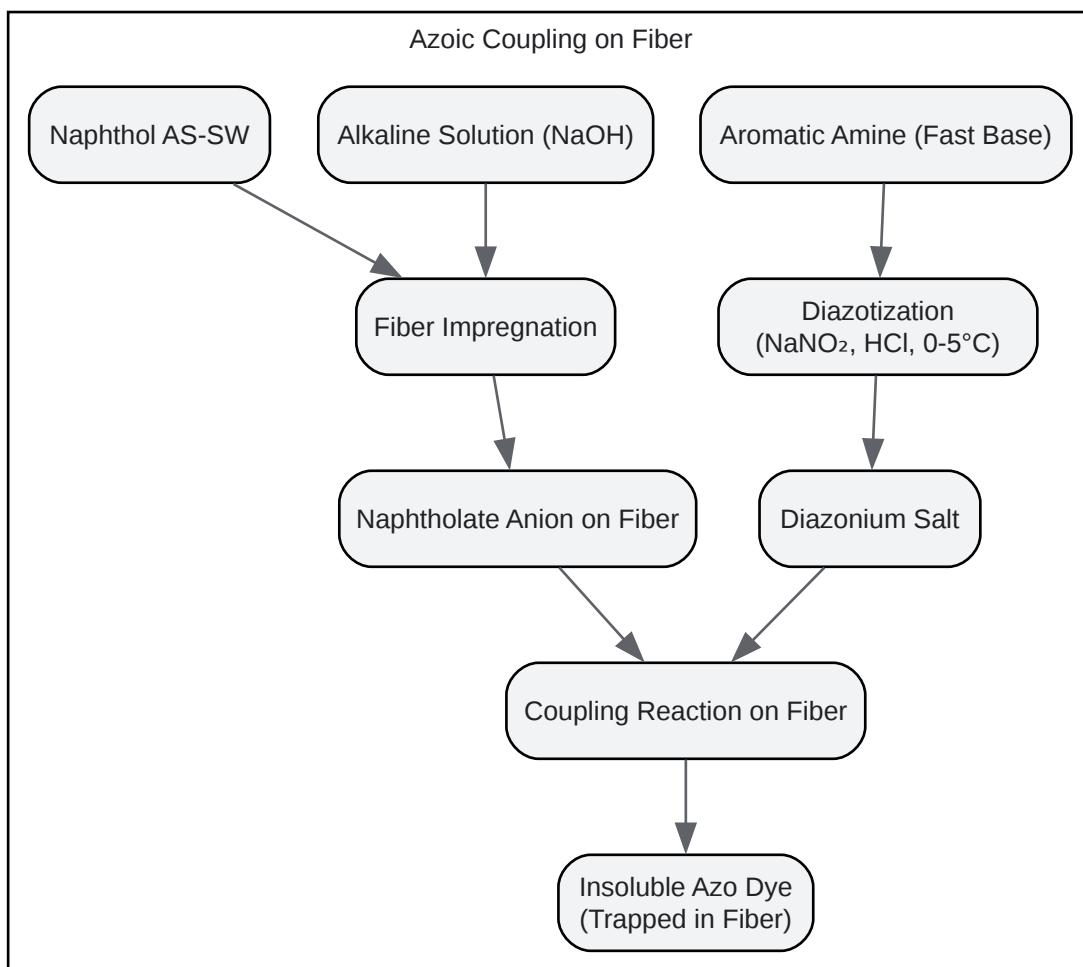
## Biological Activity and Toxicological Information


There is currently a lack of specific studies on the biological activity, cytotoxicity, or mechanism of action of Naphthol AS-SW in the scientific literature. However, research on related naphthol compounds provides some context for potential areas of investigation:

- Other Naphthol AS Derivatives: Some Naphthol AS derivatives have been investigated for their potential in drug discovery. For instance, Naphthol AS-E has been identified as an inhibitor of CREB-mediated gene transcription, showing anticancer activity. Other derivatives have been explored for their antimicrobial and antifungal properties.
- 1-Naphthol and 2-Naphthol: The simpler parent compounds, 1-naphthol and 2-naphthol, which are metabolites of naphthalene, have been studied for their toxicological profiles. They have shown some level of cytotoxicity and genotoxicity in human lymphocyte cultures at higher concentrations.[3] 1-Naphthol is considered moderately toxic.[3]
- Azo Dyes: The broader class of azo dyes, which are synthesized from Naphthol AS-SW, has been subject to toxicological scrutiny. Some azo dyes can be metabolized to aromatic amines, which may have carcinogenic potential.

Given the lack of specific data for Naphthol AS-SW, any handling or investigation of this compound for biological applications should be conducted with appropriate caution, assuming potential for toxicity.

## Visualizations


### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Naphthol AS-SW.

## Azoic Coupling Mechanism



[Click to download full resolution via product page](#)

Caption: Mechanism of in-situ azo dye formation using Naphthol AS-SW.

## Conclusion

Naphthol AS-SW (CAS 135-64-8) is a well-established chemical intermediate in the dye industry, valued for its role in producing a range of vibrant and durable colors on cellulosic fibers. Its synthesis and primary application are well-understood in this context. However, for researchers and professionals in drug development, Naphthol AS-SW represents a largely unexplored molecule. The lack of publicly available data on its biological activity, spectral characteristics, and detailed synthesis protocols presents both a challenge and an opportunity. Future research could focus on elucidating these properties to determine if Naphthol AS-SW or its derivatives possess novel therapeutic or material science applications, similar to other

compounds in the broader naphthol class. Any such research should be preceded by a thorough toxicological evaluation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. textilelearner.net [textilelearner.net]
- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Naphthol AS-SW (CAS 135-64-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089793#naphthol-as-sw-cas-number-135-64-8>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)